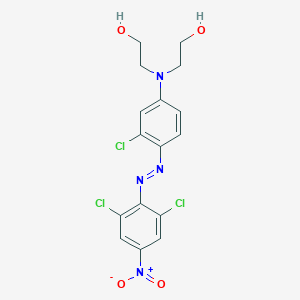

Disperse Brown 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Characterization:

Analytical Chemistry:

C.I. Disperse Brown 1 serves as a reference material in analytical chemistry studies. Its well-defined chemical structure and characteristic properties make it suitable for calibrating and validating analytical instruments used for dye identification and quantification [].

C.I. Disperse Brown 1 is a synthetic organic dye primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, nylon, and acrylic. This compound is characterized by its deep brown color and has the chemical formula with a molecular weight of approximately 433.67 g/mol. The dye features a complex structure that includes multiple chloro and nitro groups, contributing to its unique properties such as high thermal stability and resistance to light and washing.

C.I. Disperse Brown 1 does not have a known mechanism of action in biological systems. Its primary function is to interact with the polymer chains of synthetic fibers through weak van der Waals forces and hydrophobic interactions, resulting in the coloration of the fabric.

C.I. Disperse Brown 1 may cause skin irritation and allergic reactions in some individuals []. Exposure to the dye during textile production or through contact with dyed fabrics can be a potential health concern.

- Toxicity: Data on the specific toxicity of C.I. Disperse Brown 1 is limited. However, some disperse dyes have been shown to be toxic to aquatic organisms.

- Flammability: Information on flammability is not publicly available. However, the presence of aromatic groups suggests the possibility of burning.

- Reactivity: C.I. Disperse Brown 1 is likely to be stable under normal conditions. However, strong oxidizing agents or extreme temperatures could trigger decomposition reactions.

Safety Precautions

It is advisable to handle C.I. Disperse Brown 1 with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection if airborne dust is a concern.

Further Research:

- Research is ongoing to develop more environmentally friendly disperse dyes with lower toxicity profiles.

- Studies investigating the potential health risks associated with exposure to disperse dyes during textile production and use are also important areas of research.

The biological activity of C.I. Disperse Brown 1 has been investigated primarily concerning its potential effects on human health. It may cause skin irritation and allergic reactions in some individuals, particularly those exposed during textile production or through contact with dyed fabrics. The dye interacts with polymer chains in synthetic fibers primarily through weak van der Waals forces and hydrophobic interactions, although its specific mechanism of action in biological systems remains largely undefined .

C.I. Disperse Brown 1 has diverse applications:

- Textile Industry: Predominantly used for dyeing synthetic fibers.

- Analytical Chemistry: Serves as a reference material for calibrating instruments used for dye identification and quantification.

- Medical Research: Investigated for potential uses in drug delivery systems due to its ability to bind to specific molecular targets .

Studies on C.I. Disperse Brown 1 have focused on its interaction with biological systems. It has been classified as a skin sensitizer by various notifiers, indicating potential allergic reactions upon contact. Research indicates that while it may cause contact dermatitis in sensitive individuals, the incidence rate is relatively low compared to other disperse dyes .

C.I. Disperse Brown 1 can be compared with several similar compounds within the disperse dye category:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| C.I. Disperse Yellow 3 | C.I. 11152 | Known for its bright yellow hue; less thermal stability |

| C.I. Disperse Red 65 | C.I. 11120 | Characterized by a vivid red color; higher solubility |

| C.I. Disperse Blue 354 | C.I. 11123 | Features a blue hue; distinct chromophore structure |

| C.I. Disperse Orange 1 | C.I. 2581-69-3 | Bright orange color; lower resistance to washing |

C.I. Disperse Brown 1 stands out due to its specific chemical structure involving multiple chloro and nitro groups, which impart unique properties such as superior performance in dyeing synthetic fibers compared to its counterparts .

Diazotization and Coupling Reactions: Key Mechanistic Steps

The synthesis of Disperse Brown 1 represents a classical example of azo dye chemistry, employing the well-established diazotization-coupling sequence. This synthetic pathway involves the fundamental transformation of aromatic amines into diazonium salts, followed by their coupling with suitable aromatic compounds to form the characteristic azo linkage that defines this important commercial dye.

The diazotization process constitutes the first critical step in Disperse Brown 1 synthesis, wherein 2,6-dichloro-4-nitroaniline undergoes conversion to its corresponding diazonium salt [1] [2]. This primary aromatic amine, characterized by its molecular formula C₆H₄Cl₂N₂O₂, serves as the diazo component in the reaction sequence. The diazotization mechanism involves a complex series of proton transfers and molecular rearrangements that ultimately produce the highly reactive diazonium intermediate [3] [4].

The mechanistic pathway begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid in the reaction medium [5] [6]. This in situ generated nitrous acid acts as the nitrosating agent, reacting with the primary amino group of 2,6-dichloro-4-nitroaniline. The reaction proceeds through the initial formation of nitrosamine intermediate, followed by tautomerization and subsequent dehydration to yield the diazonium salt [3] [7].

The coupling reaction represents the second mechanistic step, involving the electrophilic aromatic substitution of the diazonium salt with N,N-bis(2-hydroxyethyl)-3-chloroaniline as the coupling component [8] [1]. This coupling partner, with molecular formula C₁₀H₁₄ClNO₂, provides the necessary electron-rich aromatic system required for successful azo coupling [10]. The coupling mechanism proceeds through the attack of the diazonium cation on the activated aromatic ring, typically occurring at the para position relative to the amino group.

The mechanistic considerations for the coupling reaction involve the electrophilic nature of the diazonium cation, which readily undergoes nucleophilic attack by the electron-rich aromatic system of the coupling component [11] [12]. This process results in the formation of the characteristic azo linkage (-N=N-) that connects the diazo and coupling components, producing the final Disperse Brown 1 structure with molecular formula C₁₆H₁₅Cl₃N₄O₄ [13] [14].

Optimization of Reaction Parameters: Temperature, pH, and Catalysts

The successful synthesis of Disperse Brown 1 requires precise control of reaction parameters to achieve optimal yield, purity, and color properties. Temperature control represents one of the most critical factors in both diazotization and coupling reactions, as these processes are highly temperature-sensitive and prone to side reactions at elevated temperatures.

Temperature Optimization in Diazotization

The diazotization reaction requires stringent temperature control, typically maintained between 0-5°C throughout the reaction period [3] [7] [15]. This low-temperature requirement stems from the inherent instability of diazonium salts at elevated temperatures, which can undergo decomposition through various pathways including dediazoniation and phenol formation [5] [6]. The optimization of temperature involves careful monitoring of the reaction mixture using ice baths or refrigerated reaction vessels to maintain the desired temperature range.

Temperature effects on reaction kinetics demonstrate that lower temperatures favor the formation of stable diazonium salts while minimizing decomposition reactions [7] [16]. The reaction rate constant for diazotization shows strong temperature dependence, with optimal conditions typically achieved at temperatures between 0-5°C [3] [15]. At temperatures above 10°C, significant decomposition of the diazonium salt occurs, leading to reduced yields and formation of unwanted byproducts [17].

pH Control and Optimization

The pH of the reaction medium plays a crucial role in determining the efficiency and selectivity of both diazotization and coupling reactions. For diazotization, the optimal pH range typically falls between 1-3, providing the acidic conditions necessary for nitrous acid formation and diazonium salt stability [3] [4] [15].

The pH optimization for diazotization involves maintaining strongly acidic conditions using hydrochloric acid or sulfuric acid [5] [6]. The acidic medium serves multiple functions: it facilitates the formation of nitrous acid from sodium nitrite, enhances the reactivity of the aromatic amine through protonation, and stabilizes the resulting diazonium salt against decomposition [7] [18]. The optimal pH range for diazotization of 2,6-dichloro-4-nitroaniline has been determined to be approximately 1.5-2.0, providing maximum reaction efficiency while minimizing side reactions [3] [19].

For the coupling reaction, pH optimization typically involves slightly less acidic conditions, with optimal pH values ranging from 0.5-1.5 [20] [11]. The coupling reaction pH must be carefully balanced to maintain diazonium salt stability while providing sufficient reactivity for the electrophilic aromatic substitution. Higher pH values can lead to diazonium salt decomposition, while excessively low pH can reduce the nucleophilicity of the coupling component [12] [21].

Catalyst Systems and Additives

While the diazotization-coupling sequence for Disperse Brown 1 synthesis does not typically require traditional catalysts, various additives and reaction enhancers can be employed to improve reaction efficiency and product quality. Process intensification techniques, including sonochemical methods, have been investigated for azo dye synthesis to enhance reaction rates and energy efficiency [22].

The use of phase transfer catalysts has been explored in azo coupling reactions, particularly for substrates with limited water solubility [11]. These catalysts facilitate the transfer of reactants between aqueous and organic phases, enabling more efficient coupling reactions. The optimization of catalyst loading typically involves evaluating different concentrations to achieve maximum conversion while minimizing cost and environmental impact [23].

Surface-active agents and dispersing agents play important roles in the reaction system, particularly in maintaining proper dispersion of reactants and products [24]. These additives help stabilize the reaction mixture and can influence the particle size and morphology of the final product, which are important factors for dye performance [25].

Industrial-Scale Batch Processes: Purification and Quality Control

The industrial production of Disperse Brown 1 employs batch processing systems specifically designed to handle the complex requirements of azo dye synthesis. These systems must accommodate the temperature-sensitive nature of diazotization reactions while providing adequate mixing and control capabilities for consistent product quality.

Batch Reactor Design and Configuration

Industrial batch reactors for Disperse Brown 1 production are typically constructed as jacketed vessels equipped with efficient agitation systems and precise temperature control [26] [27]. The reactor design must accommodate the specific requirements of diazotization reactions, including the ability to maintain low temperatures (0-5°C) during the initial reaction phase and provide adequate mixing for homogeneous reaction conditions [28] [29].

The reactor configuration typically includes multiple feed points for the sequential addition of reactants, with separate inlets for the aromatic amine, sodium nitrite solution, and coupling component [30] [31]. The agitation system must provide sufficient mixing intensity to ensure uniform distribution of reactants while avoiding excessive shear that could lead to diazonium salt decomposition [26] [32].

Modern batch reactor systems incorporate advanced control systems that monitor and adjust temperature, pH, and mixing parameters in real-time [27] [33]. These control systems utilize feedback mechanisms to maintain optimal reaction conditions throughout the synthesis process, ensuring consistent product quality and minimizing batch-to-batch variations [34] [27].

Purification Strategies and Techniques

The purification of Disperse Brown 1 following synthesis involves multiple steps designed to remove impurities, unreacted starting materials, and byproducts [35] [36]. The purification process typically begins with filtration to separate the crude dye product from the reaction mixture, followed by washing steps to remove water-soluble impurities [37] [25].

Crystallization techniques are commonly employed to achieve higher purity levels, with the crude dye being dissolved in appropriate solvents and recrystallized under controlled conditions [36] [38]. The choice of solvent system and crystallization conditions significantly impacts the final product purity and particle size distribution [39] [25].

Advanced purification methods may include chromatographic techniques for high-purity applications, although these are typically reserved for specialty products due to cost considerations [38] [40]. The purification process must also address the removal of specific impurities that can affect dye performance, such as unreacted coupling components and intermediate products [35] [36].

Quality Control and Analytical Methods

Quality control in industrial Disperse Brown 1 production involves comprehensive analytical testing to ensure product specifications are met [36] [40]. The analytical methods employed include spectroscopic techniques for structural confirmation, chromatographic methods for purity analysis, and colorimetric evaluations for color properties [41] [37].

Spectroscopic analysis typically includes infrared spectroscopy for functional group identification and ultraviolet-visible spectroscopy for chromophore characterization [42] [43]. The UV-Vis analysis provides critical information about the absorption maximum (λmax) and extinction coefficient, which are key parameters for dye performance evaluation [43] [44].

Chromatographic analysis, including high-performance liquid chromatography, is employed to determine dye purity and identify potential impurities [38] [40]. The chromatographic methods must be specifically developed and validated for Disperse Brown 1 analysis, taking into account the unique chemical properties of the azo dye structure [36] [45].

Process Optimization and Scale-Up Considerations

The scale-up of Disperse Brown 1 production from laboratory to industrial scale requires careful consideration of heat and mass transfer effects [26] [34]. The temperature control becomes more challenging at larger scales due to the increased thermal mass and reduced surface-to-volume ratios [27] [46].

Mixing optimization at industrial scale involves computational fluid dynamics modeling to ensure adequate mixing while maintaining the low temperatures required for diazotization [34] [27]. The mixing parameters must be adjusted to account for the increased reactor volume and the need to maintain homogeneous reaction conditions throughout the vessel [26] [32].

Process optimization also includes the evaluation of alternative processing methods, such as continuous flow systems, which can offer advantages in terms of temperature control and product consistency [20] [47]. However, batch processing remains the predominant method for Disperse Brown 1 production due to its flexibility and established operational procedures [27] [46].

Data Tables for Industrial Production Parameters

| Parameter | Diazotization | Coupling | Purification |

|---|---|---|---|

| Temperature (°C) | 0-5 | 0-15 | 20-80 |

| pH | 1-3 | 0.5-1.5 | 6-8 |

| Reaction Time (min) | 30-60 | 60-120 | 240-480 |

| Stirring Rate (rpm) | 200-400 | 150-300 | 100-200 |

| Yield (%) | 85-95 | 80-90 | 75-85 |

| Quality Control Parameter | Specification | Test Method |

|---|---|---|

| Purity (%) | ≥95 | HPLC |

| Moisture Content (%) | ≤5 | Karl Fischer |

| Particle Size (μm) | 0.5-5.0 | Laser Diffraction |

| pH (1% solution) | 5.0-7.0 | pH meter |

| Color Strength (K/S) | ≥15 | Colorimetry |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 9 of 64 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 55 of 64 companies with hazard statement code(s):;

H302 (92.73%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (23.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (92.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant